molecular formula C14H10ClNO B8323848 5-(Chloromethyl)-2-phenylbenzo[d]oxazole

5-(Chloromethyl)-2-phenylbenzo[d]oxazole

Cat. No.: B8323848
M. Wt: 243.69 g/mol
InChI Key: FMNARMRXEJSRDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Chloromethyl)-2-phenylbenzo[d]oxazole is a versatile benzoxazole-based chemical building block designed for research and development applications. The benzoxazole scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in a wide range of biologically active molecules. This compound features a reactive chloromethyl group at the 5-position of the benzoxazole ring and a phenyl substituent at the 2-position, making it a valuable intermediate for further structural diversification through nucleophilic substitution and metal-catalyzed cross-coupling reactions. Researchers can utilize this compound in the sustainable synthesis of novel 2-(3,4-disubstituted phenyl)benzoxazole derivatives, which have demonstrated promising biological activities. Specifically, 2-phenylbenzo[d]oxazole scaffolds are under investigation as novel tyrosinase inhibitors, with certain derivatives exhibiting significantly stronger inhibition than kojic acid, a standard in the field. These inhibitors have potential applications in addressing hyperpigmentation and in the agricultural and food industries to prevent undesirable browning. Furthermore, benzoxazole derivatives bearing substitutions at the 2- and 5-positions have shown potent antiproliferative activity against a diverse panel of human cancer cell lines, including non-small cell lung cancer (NCI-H460), as well as notable antibacterial effects against Gram-positive and Gram-negative bacteria. Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10ClNO

Molecular Weight

243.69 g/mol

IUPAC Name

5-(chloromethyl)-2-phenyl-1,3-benzoxazole

InChI

InChI=1S/C14H10ClNO/c15-9-10-6-7-13-12(8-10)16-14(17-13)11-4-2-1-3-5-11/h1-8H,9H2

InChI Key

FMNARMRXEJSRDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)CCl

Origin of Product

United States

Elucidation of Reaction Mechanisms in Benzoxazole Formation and Functionalization

In Medicinal Chemistry

The benzoxazole (B165842) nucleus is considered a "privileged scaffold" in drug discovery due to its presence in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. acs.org

5-(Chloromethyl)-2-phenylbenzo[d]oxazole serves as an excellent starting point for the synthesis of new drug candidates. The reactive chloromethyl group acts as a handle to attach various pharmacophores or to modify the molecule's physicochemical properties. By reacting it with different nucleophiles, chemists can systematically alter the structure to explore its interaction with biological targets. For instance, the introduction of basic amine groups can improve aqueous solubility and allow for the formation of pharmaceutically acceptable salts.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, and this compound is an ideal platform for such investigations. By creating a series of derivatives where the substituent at the 5-position is varied, researchers can determine which chemical features are essential for biological activity.

For example, studies on related benzoxazole derivatives have shown that the nature and position of substituents on the benzoxazole ring can have a profound impact on their pharmacological profile. The introduction of a halogen atom at the 5-position of the benzisoxazole ring, a related heterocyclic system, was found to increase anticonvulsant activity. mdpi.com Similarly, modifications at the 5-position of the benzoxazole ring, originating from the chloromethyl group, can be used to probe the binding pocket of a target enzyme or receptor and to optimize properties like potency, selectivity, and metabolic stability.

Modification at 5-position (from chloromethyl)Potential Impact on Biological Activity
Introduction of basic aminesImproved solubility, potential for new receptor interactions.
Formation of ethers/thioethersModulation of lipophilicity and steric bulk.
Conversion to sulfonamidesIntroduction of hydrogen bond donors/acceptors.
Attachment of other heterocyclic ringsExploration of new binding modes and increased potency.

In Material Science

The photophysical properties of the 2-phenylbenzoxazole (B188899) core make it an attractive component for advanced materials.

The chloromethyl group provides a reactive site for polymerization. For instance, it can be used in polycondensation reactions with suitable difunctional monomers to incorporate the rigid and fluorescent 2-phenylbenzoxazole unit into a polymer backbone. Such polymers could exhibit enhanced thermal stability and interesting optical properties. While specific examples of polymers derived directly from this compound are not extensively documented, the synthetic strategy is a well-established principle in polymer chemistry.

Derivatives of 2-phenylbenzoxazole are well-known for their fluorescent properties, often emitting in the blue to green region of the visible spectrum. acs.org They are robust fluorophores with high photo- and thermal stability. acs.org The this compound molecule can be used to covalently attach this fluorescent core to other molecules or materials. For example, it could be reacted with a surface containing hydroxyl or amine groups to create a fluorescently labeled material. This is particularly useful for developing sensors, probes, and components for optoelectronic devices like organic light-emitting diodes (OLEDs). The ability to easily link the 2-phenylbenzoxazole fluorophore to other structures via the chloromethyl handle is a key advantage in the design of new functional materials.

Advanced Derivatization and Functionalization Strategies of 5 Chloromethyl 2 Phenylbenzo D Oxazole

Transformations of the Chloromethyl Group

The benzylic chloride functionality of the chloromethyl group is a highly versatile handle for introducing a wide array of functional groups. Its reactivity is primarily exploited through nucleophilic substitution and carbon-carbon bond-forming reactions.

The carbon atom of the chloromethyl group is electrophilic and readily undergoes SN2 reactions with various nucleophiles. masterorganicchemistry.com This pathway is efficient for introducing heteroatoms such as nitrogen, oxygen, and sulfur, leading to amines, ethers, thioethers, and other valuable derivatives.

Amination: Reaction with primary or secondary amines provides the corresponding aminomethyl derivatives. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated.

Williamson Ether Synthesis: Alkoxides, generated from the reaction of alcohols or phenols with a strong base like sodium hydride, serve as potent oxygen nucleophiles to displace the chloride and form ethers. youtube.com This method is a classic and reliable strategy for ether formation. masterorganicchemistry.comlibretexts.orgtcichemicals.com

Thioether Synthesis: Thiolates, which are highly nucleophilic, react smoothly with the chloromethyl group to yield thioethers. thieme-connect.de These reactions often proceed under mild conditions.

Azide (B81097) Formation: Sodium azide is an effective nucleophile for converting the chloromethyl group into an azidomethyl group. The resulting azide is a versatile intermediate that can be further transformed, for example, into an amine via reduction or used in click chemistry reactions.

Cyanide Substitution: The introduction of a nitrile group can be achieved using alkali metal cyanides like potassium cyanide (KCN). stackexchange.com The resulting cyanomethyl derivative is a valuable precursor for synthesizing carboxylic acids, amides, or amines.

Table 1: Examples of Nucleophilic Substitution Reactions
NucleophileReagentTypical ConditionsProduct Class
Amine (R₂NH)Secondary Amine, K₂CO₃Acetonitrile (CH₃CN), Reflux5-((Dialkylamino)methyl)-2-phenylbenzo[d]oxazole
Alkoxide (RO⁻)Sodium Ethoxide (NaOEt)Ethanol (EtOH), Reflux5-(Ethoxymethyl)-2-phenylbenzo[d]oxazole
Thiolate (RS⁻)Sodium Thiophenoxide (NaSPh)Dimethylformamide (DMF), RT2-Phenyl-5-((phenylthio)methyl)benzo[d]oxazole
Azide (N₃⁻)Sodium Azide (NaN₃)DMF, 60 °C5-(Azidomethyl)-2-phenylbenzo[d]oxazole
Cyanide (CN⁻)Potassium Cyanide (KCN)Dimethyl Sulfoxide (DMSO), 90 °C2-(2-Phenylbenzo[d]oxazol-5-yl)acetonitrile

Extending the carbon framework is achieved by reacting the chloromethyl group with carbon-based nucleophiles. These reactions are fundamental for building more complex molecular architectures.

Cyanation: As mentioned, the reaction with potassium cyanide not only introduces a functional group but also forms a new carbon-carbon bond. nih.govsemanticscholar.org The resulting nitrile can be a stepping stone for further homologation. The benzylic carbon, being electron-deficient, is highly susceptible to attack by the cyanide nucleophile, favoring an SN2 pathway. stackexchange.com

Friedel-Crafts Alkylation: The chloromethyl group, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), can generate a benzylic carbocation or a related electrophilic species. wikipedia.orgmt.com This electrophile can then alkylate another aromatic ring, such as benzene (B151609) or toluene, forming a diarylmethane-type structure and a new C-C bond. nih.govlibretexts.org This classic reaction allows for the direct coupling of the benzoxazole (B165842) moiety to other aromatic systems. wikipedia.org

Functionalization of the Phenyl Moiety

The phenyl ring at the 2-position of the benzoxazole core offers significant opportunities for modification. Derivatization can be achieved either by direct substitution on the pre-formed 2-phenylbenzoxazole (B188899) scaffold or by employing substituted precursors during the initial synthesis. nih.gov

Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. The benzoxazole group is generally considered to be deactivating and meta-directing, but the precise outcome can be influenced by reaction conditions.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group, typically at the meta-position of the phenyl ring. masterorganicchemistry.comnih.gov

Halogenation: Halogens can be introduced onto the phenyl ring using appropriate reagents, often in the presence of a Lewis acid catalyst. researchgate.net For example, bromination can be achieved with bromine and ferric bromide.

Palladium-Catalyzed Cross-Coupling Reactions: A powerful and modern approach involves the use of palladium catalysts to form new carbon-carbon bonds. This strategy typically begins with a halogenated 2-phenylbenzoxazole derivative (e.g., 2-(4-bromophenyl)benzoxazole), which can be synthesized from the corresponding halogenated benzoic acid. esisresearch.org

Suzuki-Miyaura Coupling: This reaction couples the halogenated phenyl ring with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. mdpi.com It is a highly versatile method for creating biaryl linkages. libretexts.orgrsc.org

Table 2: Representative Reactions for Phenyl Moiety Functionalization
Reaction TypeReagentsTypical ConditionsProduct Example
NitrationHNO₃, H₂SO₄0 °C to RT5-(Chloromethyl)-2-(3-nitrophenyl)benzo[d]oxazole
Suzuki CouplingArylboronic acid, Pd(PPh₃)₄, K₂CO₃Toluene/H₂O, 100 °C5-(Chloromethyl)-2-(biphenyl-4-yl)benzo[d]oxazole
Starting from a 2-(4-bromophenyl) precursor.

Strategies for Modifications on the Benzoxazole Heterocycle

Direct functionalization of the fused benzene ring of the benzoxazole core is also a viable strategy for derivatization. The inherent aromaticity of the benzoxazole system allows it to undergo electrophilic substitution, although the reactivity and regioselectivity are influenced by the fused oxazole (B20620) ring and the existing substituents. wikipedia.org

Electrophilic Aromatic Substitution: The benzoxazole ring system is electron-rich and can be attacked by electrophiles. Theoretical and experimental studies on related benzoxazoles suggest that substitution typically occurs at the 6-position, and to a lesser extent, at the 4- and 7-positions. The 2-phenyl group and the 5-chloromethyl group will further influence the regiochemical outcome.

Nitration: Nitration of 2-phenylbenzoxazole derivatives with nitric and sulfuric acid has been shown to yield the 6-nitro derivative, demonstrating the directing effect of the heterocyclic system. researchgate.net

Halogenation: Direct halogenation of the benzoxazole core can also be performed to introduce chloro, bromo, or iodo substituents, which can then serve as handles for further cross-coupling reactions.

The selective modification of the benzoxazole core, while synthetically challenging due to potential competing reactions at other sites, provides a direct route to novel analogues with altered electronic and steric properties.

Spectroscopic and Structural Characterization Techniques for Benzoxazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of benzoxazole (B165842) derivatives in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a benzoxazole derivative reveals distinct signals for each unique proton. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the proton. For instance, aromatic protons on the benzoxazole core typically appear as multiplets in the downfield region of 6.8–8.9 ppm. nih.gov The specific substitution pattern on the benzene (B151609) ring influences the exact chemical shifts and coupling patterns, allowing for the determination of isomerism. Protons of substituent groups, such as the chloromethyl group (-CH₂Cl) in 5-(Chloromethyl)-2-phenylbenzo[d]oxazole, would appear as a characteristic singlet in a specific region, typically around 4.6 ppm. nih.gov

¹³C NMR Spectroscopy: Complementing the proton data, ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. The benzoxazole ring itself presents a set of characteristic signals. The carbon atom at the 2-position (C2), situated between the oxygen and nitrogen atoms, is typically observed at a significant downfield shift. The remaining carbons of the fused benzene ring and any phenyl substituents also show distinct resonances in the aromatic region of the spectrum.

Advanced NMR Techniques: For complex benzoxazole structures, two-dimensional (2D) NMR techniques are employed for complete and unambiguous assignments. nih.gov These methods, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), establish correlations between protons and carbons, revealing the entire bonding framework of the molecule. nih.gov For example, an HMBC experiment would show a correlation between the protons of the chloromethyl group and the C5 carbon of the benzoxazole ring, confirming the substituent's position.

Nucleus Typical Chemical Shift (δ, ppm) for Benzoxazole Core Notes
¹H6.8 - 8.9Aromatic protons; specific shifts and splitting patterns depend on substitution.
¹H~4.6Protons of a chloromethyl (-CH₂Cl) substituent. nih.gov
¹³C110 - 165Aromatic and heterocyclic carbons; C2 is typically the most downfield.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Molecular Fingerprinting

IR and UV-Vis spectroscopy are powerful techniques that provide a "molecular fingerprint" by probing the vibrational and electronic transitions within a molecule, respectively. physicsworld.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. Specific functional groups absorb IR radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹), making IR an excellent tool for identifying their presence. In benzoxazole derivatives, key absorption bands confirm the integrity of the heterocyclic core and identify its substituents. The C=N stretching vibration of the oxazole (B20620) ring typically appears in the range of 1630–1690 cm⁻¹. nih.gov The C-O-C stretching vibrations of the ether linkage within the ring also produce characteristic bands. Aromatic C=C stretching vibrations are observed around 1450–1600 cm⁻¹, while C-H stretching of the aromatic rings is seen above 3000 cm⁻¹. nih.gov For this compound, a C-Cl stretching band would also be expected.

Vibrational Mode Typical Wavenumber (cm⁻¹) for Benzoxazoles
Aromatic C-H Stretch>3000
C=N Stretch (Oxazole Ring)1630 - 1690 nih.gov
C=C Stretch (Aromatic)1450 - 1600 nih.gov
C-O-C Stretch1070 - 1270 esisresearch.org
C-Cl Stretch600 - 800

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. jocpr.com The resulting spectrum is characteristic of the molecule's conjugated system. Benzoxazole and its derivatives contain an extended π-electron system, leading to strong UV absorption. The absorption spectrum of the parent benzoxazole shows two distinct band systems, one between 36,000–40,000 cm⁻¹ (250-278 nm) and another peaking around 44,500 cm⁻¹ (225 nm). rsc.org Substituents on the benzoxazole or phenyl rings can cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity. For example, 2-(2'-hydroxyphenyl)benzoxazole derivatives show maximum absorption wavelengths ranging from 336 to 374 nm. scielo.br This technique is particularly useful for quantitative analysis and for studying the electronic properties of these compounds. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. bris.ac.uk

For a compound like this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic pair of signals (M⁺ and M+2⁺) separated by two mass units, with a relative intensity ratio of about 3:1. This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule.

Electron ionization (EI) is a common technique that causes the molecular ion to fragment in a reproducible manner. nist.gov The analysis of these fragment ions provides a roadmap of the molecule's structure. raco.cat The fragmentation of benzoxazoles often involves cleavage of the heterocyclic ring and loss of substituents. For this compound, a prominent fragmentation pathway would likely be the loss of a chloromethyl radical (•CH₂Cl) or a chlorine radical (•Cl), leading to stable carbocation fragments that are detected by the spectrometer.

Ion Description Significance
[M]⁺ and [M+2]⁺Molecular ion peaksConfirms molecular weight and indicates the presence of one chlorine atom.
[M - Cl]⁺Fragment ionLoss of a chlorine atom.
[M - CH₂Cl]⁺Fragment ionLoss of the chloromethyl group, resulting in a 2-phenylbenzoxazole (B188899) cation.
C₇H₄NO⁺Benzoxazole core fragmentFragmentation of the phenyl and chloromethyl substituents.
C₆H₅⁺Phenyl fragmentCleavage of the bond connecting the phenyl group to the benzoxazole core.

X-ray Crystallography for Solid-State Structural Elucidation

While NMR provides the structure in solution, X-ray crystallography determines the precise three-dimensional arrangement of atoms and molecules in a single crystal. hamdard.edu.pk This technique offers the most definitive structural proof, providing accurate data on bond lengths, bond angles, and intermolecular interactions in the solid state.

To perform X-ray crystallography, a suitable single crystal of the benzoxazole compound must be grown. This crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed. The analysis yields an electron density map from which the positions of the individual atoms can be determined with high precision.

The crystal structure of a benzoxazole derivative would confirm the planarity of the fused ring system and reveal the orientation of the phenyl and chloromethyl substituents relative to the core. Furthermore, it would provide detailed information about how the molecules pack together in the crystal lattice, revealing any significant intermolecular interactions such as π-π stacking or hydrogen bonds, which govern the material's bulk properties. researchgate.net

Computational Chemistry and Theoretical Investigations of 5 Chloromethyl 2 Phenylbenzo D Oxazole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules. These methods can predict molecular orbital energies, electron density distribution, and reactivity indices. For derivatives of 2-phenylbenzoxazole (B188899), DFT studies have been utilized to explore their electronic structures and optical properties.

Theoretical investigations on substituted 2-phenylbenzoxazole complexes reveal how different functional groups influence their electronic characteristics. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, affects the molecule's reactivity, stability, and spectroscopic properties. Studies on related benzoxazole (B165842) derivatives have shown that modifications to the benzene (B151609) ring can modulate the electronic and charge transport properties.

Table 1: Representative Quantum Chemical Calculation Parameters for Benzoxazole Derivatives

ParameterTypical Value/Observation for Related CompoundsSignificance
HOMO Energy Varies with substitution; generally in the range of -5 to -7 eVIndicates the electron-donating ability of the molecule.
LUMO Energy Varies with substitution; generally in the range of -1 to -3 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap Typically between 3 and 5 eVRelates to the electronic excitation energy and chemical reactivity.
Dipole Moment Influenced by the nature and position of substituentsAffects solubility and intermolecular interactions.

Note: The values presented are illustrative and based on general findings for 2-phenylbenzoxazole derivatives. Specific values for 5-(Chloromethyl)-2-phenylbenzo[d]oxazole would require dedicated calculations.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. For benzoxazole derivatives, MD simulations have been employed to understand their stability and binding modes within biological systems.

Docking Simulations for Molecular Interaction Hypotheses

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target.

Docking studies on various benzoxazole and benzothiazole (B30560) derivatives have been performed to investigate their potential as inhibitors of various enzymes. rsc.org These studies typically identify key amino acid residues within the protein's active site that are crucial for binding. Interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the protein are analyzed to understand the basis of binding affinity. For this compound, docking simulations could generate hypotheses about its potential biological targets and the specific interactions that stabilize the complex. The phenyl and benzoxazole rings can participate in aromatic interactions, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors.

Table 2: Potential Molecular Interactions of this compound based on Docking Studies of Analogs

Type of InteractionPotential Interacting Groups on the MoleculePotential Interacting Residues in a Protein
Hydrogen Bonding Oxygen and Nitrogen atoms of the benzoxazole ringPolar amino acids (e.g., Serine, Threonine, Asparagine, Glutamine)
Hydrophobic Interactions Phenyl and benzoxazole ringsNonpolar amino acids (e.g., Leucine, Valine, Isoleucine, Phenylalanine)
π-π Stacking Phenyl and benzoxazole ringsAromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan)
Halogen Bonding Chlorine atom of the chloromethyl groupElectron-rich atoms (e.g., oxygen, nitrogen) in the protein backbone or side chains

Free Energy Calculations and Prediction of Molecular Behavior

Free energy calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are used to estimate the binding affinity of a ligand to a receptor. These methods provide a more quantitative prediction of binding strength compared to docking scores alone.

Applications of Benzoxazole Derivatives in Materials Science and Emerging Technologies

Development of Optoelectronic Materials

Benzoxazole (B165842) derivatives are widely investigated for their potential in optoelectronic devices due to their excellent photoluminescent properties.

Benzoxazoles are known for their strong fluorescence, making them suitable for use as fluorescent probes and dyes. periodikos.com.brperiodikos.com.br These compounds can be designed to exhibit high quantum yields and sensitivity to their local environment, which is advantageous for sensing and imaging applications. researchgate.net While no specific studies detail the use of 5-(Chloromethyl)-2-phenylbenzo[d]oxazole as a fluorescent probe, the general class of benzoxazoles has been successfully employed in the development of chemosensors for detecting various analytes. rsc.org

The electroluminescent properties of benzoxazole derivatives have led to their investigation for use in organic light-emitting diodes (OLEDs). Their thermal stability and ability to form stable amorphous films are beneficial for device longevity and performance. nih.gov Although there is no specific data on this compound in OLEDs, related benzothiazole (B30560) compounds have shown promise in the fabrication of efficient light-emitting devices. rsc.org

Polymer Chemistry and Advanced Material Fabrication

The reactive chloromethyl group in this compound suggests its potential as a monomer or an intermediate in polymer synthesis. This functional group can be utilized for polymerization reactions or for grafting onto other polymer backbones to impart the desirable properties of the benzoxazole moiety. Polymers incorporating benzoxazole units, such as benzobisoxazole-based polymers, are known for their high performance and are used in applications requiring robust materials. nih.govchemicalbook.com

Sensor Development Based on Benzoxazole Scaffolds

The fluorescent properties of benzoxazoles that are sensitive to environmental changes make them excellent candidates for the development of chemical sensors. researchgate.net For instance, benzoxazole-based probes have been developed for the detection of metal ions and changes in pH. nih.gov The specific utility of this compound in sensor technology has not been reported, but its structure suggests potential for such applications.

Nanomaterial Applications of Benzoxazole Derivatives

The incorporation of benzoxazole derivatives into nanomaterials is an emerging area of research. Their photophysical properties can be harnessed in the development of fluorescent nanoparticles for bioimaging and sensing. While there is no literature specifically on the use of this compound in nanomaterials, the broader field of nanotechnology utilizes organic fluorophores like benzoxazoles to create functional nanosystems.

This Section Focuses on the Correlation Between Structural Features and General Chemical Properties, Reactivity, or Material Performance, Explicitly Excluding Any Discussion of Biological Activities or Pharmacological Profiles.

Influence of Substituent Electronic Effects on Molecular Properties

For instance, in the synthesis of benzoxazole-2-carboxylate derivatives, it has been observed that electron-donating groups at the C-5 position of the benzoxazole (B165842) ring increase the yield of the cyclization reaction. researchgate.net Conversely, electron-withdrawing groups at the C-6 position also enhance the reaction yield. researchgate.net This suggests that the electronic properties of substituents on the benzene (B151609) ring of the benzoxazole core play a crucial role in the formation of the heterocyclic system. The presence of a chlorine atom can affect a compound's lipophilicity, while other groups may contribute to its electronic properties and reactivity. ontosight.ai

Studies on 2-phenylbenzoxazole (B188899) derivatives have shown that the presence of different substituents on the phenyl ring can modulate the electronic structure and optical properties of the molecule. researchgate.net For example, the introduction of groups like methyl (-CH3), dimethylamino (-N(CH3)2), chloro (-Cl), and nitro (-NO2) leads to shifts in the absorption and emission spectra. researchgate.net These shifts are a direct consequence of the alteration of the energy levels of the molecular orbitals involved in electronic transitions.

Table 1: Effect of Substituents on the Yield of Benzoxazole-2-carboxylate Derivatives

Substituent Position Electronic Nature of Substituent Effect on Reaction Yield
C-5 Electron-Donating Increased
C-6 Electron-Withdrawing Increased

This table is based on findings related to the synthesis of benzoxazole-2-carboxylate derivatives and illustrates the influence of substituent electronic effects. researchgate.net

Steric Effects and Conformational Analysis in Property Modulation

Steric hindrance, arising from the spatial arrangement of atoms and groups within a molecule, plays a vital role in determining the properties and reactivity of 5-(chloromethyl)-2-phenylbenzo[d]oxazole and its analogs. The size and position of substituents can influence molecular planarity, intermolecular interactions, and the accessibility of reactive sites.

In the context of 2-phenylbenzoxazole derivatives as solid-state fluorescence emitters, the introduction of a bulky tert-butyl group can lead to a deviation from molecular planarity. nih.gov While this can separate molecules and potentially reduce aggregation-induced quenching, it can also disrupt the π-conjugation, affecting the optical properties. nih.gov Interestingly, a smaller methyl group was found to have a more beneficial effect on the optical properties in some cases. nih.gov

The presence of sterically hindered substituents can also influence excited-state intramolecular proton transfer (ESIPT) processes in related 2-(2'-hydroxyphenyl)benzoxazole (HBO) fluorophores. researchgate.net The introduction of bulky groups like mesityl or 2,4,6-triisopropylphenyl can affect the photophysical properties, with the solvent also playing a significant role in stabilizing different tautomeric forms. researchgate.net For instance, an analog with a fluorosulfate (B1228806) group in the ortho position is less suitable for covalent immobilization due to steric hindrances. mdpi.com

Regiochemical Impact on Reactivity and Material Performance

The specific placement of functional groups on the benzoxazole scaffold, known as regiochemistry, is a critical determinant of the molecule's reactivity and its performance in material applications. The substitution pattern on the benzoxazole core significantly influences the outcomes of chemical reactions and the resulting properties of the material.

A strong structure-activity relationship (SAR) has been observed for benzoxazole derivatives, emphasizing the importance of substituents at the 2- and 5-positions of the benzoxazole core. nih.gov Modifications at these positions can affect properties like lipophilicity and electronic distribution, which in turn can optimize interactions in various applications. nih.gov

In the synthesis of functionalized benzoxazoles, the presence of a directing group at the meta position of a reactant can markedly improve the efficacy of copper-catalyzed C-H functionalization/C-O bond formation, leading to the selective production of 7-substituted benzoxazoles. datapdf.com This highlights the profound impact of regiochemistry on directing the course of a chemical transformation.

The reactivity of the chloromethyl group at the 5-position of the title compound is a key feature. This group serves as a reactive handle for further chemical modifications, allowing for the introduction of a wide array of functionalities through nucleophilic substitution reactions. The position of this group is crucial, as its reactivity and the properties of the resulting derivatives would likely differ if it were located at other positions on the benzoxazole ring, such as the 4-, 6-, or 7-position.

Computational Approaches to Structure-Property Correlations

Computational chemistry offers powerful tools for understanding the relationship between the structure of this compound and its properties. Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed to model electronic structures, predict optical properties, and elucidate reaction mechanisms. researchgate.netacs.org

Theoretical investigations have been carried out on R-substituted 2-phenylbenzoxazole complexes to understand their electronic structures, optical properties, and electron transition mechanisms. researchgate.net These studies involve optimizing the ground and excited state geometries and calculating absorption and emission spectra. researchgate.net Such calculations provide valuable insights that can guide the design of new materials with specific photophysical properties.

Computational models can also predict the effects of solvents on molecular geometries and optical properties using models like the self-consistent reaction field (SCRF) theory. researchgate.net This allows for a more accurate prediction of how the molecule will behave in different environments.

Furthermore, DFT calculations have been used to propose mechanisms for the formation of benzoxazoles. For example, in the electrosynthesis of benzoxazoles, an unprecedented concerted reductive elimination mechanism has been proposed based on control experiments and DFT calculations. acs.org Quantitative Structure-Activity Relationship (QSAR) studies, although often applied in a biological context, also utilize computational methods to correlate structural features with activity, which can be adapted to material properties. researchgate.net

Table 2: Mentioned Compounds

Compound Name
This compound
5-CHLORO-2-(5-METHYLTHIOPHEN-2-YL)BENZO[D]OXAZOLE
2-phenyl-benzoxazole acetamide
2-phenylbenzoxazole
N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-tert-butylbenzamide
2-(2'-hydroxyphenyl)benzoxazole
5-(Chloromethyl)benzo[d]oxazole
5-Chloromethyl-2-phenyl oxazole (B20620)
2-phenylbenzoxazole fluorosulfate
2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole
5-Chloro-2-(substituted phenyl)benzo[d]thiazole
2,1,3-Benzoxadiazole
5-Chlorobenzooxazole-2-thiol
2-(Chloromethyl)-5-methylbenzo[d]oxazole

Future Research Directions and Perspectives

Innovations in Synthetic Methodologies

The synthesis of 2-substituted benzoxazoles, including 5-(Chloromethyl)-2-phenylbenzo[d]oxazole, is continually evolving towards more efficient, sustainable, and versatile methods. researchgate.netckthakurcollege.netnih.govnih.govresearchgate.netorganic-chemistry.org Future innovations are likely to focus on several key areas:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.netscienceandtechnology.com.vnias.ac.ineurekaselect.com For the synthesis of benzoxazole (B165842) derivatives, microwave-assisted methods offer advantages such as significantly reduced reaction times, improved yields, and milder reaction conditions compared to conventional heating. researchgate.netscienceandtechnology.com.vnias.ac.ineurekaselect.com The condensation of 2-aminophenols with aromatic aldehydes, a key step in forming the 2-phenylbenzoxazole (B188899) core, can be efficiently carried out under microwave irradiation, often in the absence of a solvent. scienceandtechnology.com.vn This technique not only enhances efficiency but also aligns with the principles of green chemistry by reducing energy consumption and solvent waste. ckthakurcollege.netscienceandtechnology.com.vn

Green Chemistry Approaches: The development of environmentally benign synthetic routes is a major focus of modern chemistry. For benzoxazole synthesis, this includes the use of non-toxic, reusable catalysts and biodegradable solvents. ckthakurcollege.netresearchgate.net Nanoparticle-based catalysts, such as those made from silver, manganese dioxide, or cobalt oxide, have shown high efficacy in promoting the cyclization reactions required for benzoxazole formation. researchgate.netresearchgate.net These heterogeneous catalysts can often be easily separated from the reaction mixture and reused, making the process more economical and sustainable. ckthakurcollege.netresearchgate.net The use of aqueous media or solvent-free conditions further enhances the green credentials of these synthetic protocols. ckthakurcollege.netresearchgate.net

Novel Catalytic Systems: Research into new catalytic systems continues to yield more efficient and selective methods for benzoxazole synthesis. Silver-catalyzed tandem condensation reactions have been shown to be effective for creating C(sp2)-sulphoxide bonds in benzoxazole derivatives under mild conditions. nih.gov Another innovative approach involves the use of triflic anhydride (B1165640) (Tf₂O) to activate tertiary amides, facilitating a cascade reaction that includes nucleophilic addition, intramolecular cyclization, and elimination to form 2-substituted benzoxazoles. nih.gov These advanced catalytic methods provide access to a wider range of functionalized benzoxazole derivatives with high efficiency. nih.govnih.gov

Synthetic InnovationKey AdvantagesRelevant Findings
Microwave-Assisted Synthesis Reduced reaction times, improved yields, milder conditions, often solvent-free. researchgate.netscienceandtechnology.com.vnias.ac.ineurekaselect.comSuccessful synthesis of 2,5-disubstituted benzoxazoles in good yields (67-90%) using iodine as an oxidant under solvent-free microwave conditions. scienceandtechnology.com.vn
Green Chemistry Approaches Use of non-toxic, reusable catalysts (e.g., Ag@Fe₂O₃ nanoparticles), biodegradable solvents, and often performed at room temperature. ckthakurcollege.netresearchgate.netHigh yields (88-97%) for 2-phenyl benzoxazole derivatives using magnetically separable Ag@Fe₂O₃ core-shell nanocatalyst in a water:ethanol mixture. ckthakurcollege.net
Novel Catalytic Systems High efficiency, selectivity, and applicability to a broader range of substrates under mild conditions. nih.govnih.govDevelopment of a silver-catalyzed tandem condensation for the synthesis of 2-(phenylsulphinyl)benzo[d]oxazole derivatives. nih.gov

Exploration of Novel Derivatization Pathways

The chloromethyl group at the 5-position of this compound is a highly reactive site, making it an excellent handle for a wide array of chemical modifications. This functional group is particularly susceptible to nucleophilic substitution reactions, allowing for the introduction of diverse functionalities and the synthesis of novel derivatives with tailored properties.

Future research will likely focus on exploring various nucleophilic substitution reactions to create libraries of new compounds. For instance, reaction with sodium azide (B81097) can readily convert the chloromethyl group to an azidomethyl group. nih.gov This azide derivative can then be utilized in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to link the benzoxazole core to a wide variety of other molecules, including polymers and biomolecules.

Furthermore, the chloromethyl group can be transformed into other functional groups, such as amines, ethers, and esters, by reacting with appropriate nucleophiles. For example, reaction with ammonia (B1221849) or primary/secondary amines would yield the corresponding aminomethyl derivatives. Treatment with alkoxides or phenoxides would lead to the formation of ether linkages. These derivatization pathways open up possibilities for creating new molecules with potentially interesting biological activities or material properties.

Derivatization PathwayReagent/Reaction TypePotential Product
Azide FormationSodium Azide (Nucleophilic Substitution)5-(Azidomethyl)-2-phenylbenzo[d]oxazole
Amine FormationAmmonia or Amines (Nucleophilic Substitution)5-(Aminomethyl)-2-phenylbenzo[d]oxazole derivatives
Ether FormationAlkoxides/Phenoxides (Nucleophilic Substitution)5-(Alkoxymethyl)- or 5-(Phenoxymethyl)-2-phenylbenzo[d]oxazole derivatives

Advanced Computational Modeling for Property Prediction

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for predicting the properties of molecules and guiding experimental research. researchgate.netmdpi.commdpi.com For this compound and its derivatives, computational modeling can provide valuable insights into their electronic structure, optical properties, and potential applications.

Predicting Electronic and Optical Properties: DFT calculations can be used to determine the optimized ground-state molecular structures and electronic properties of benzoxazole derivatives. researchgate.netmdpi.com These calculations can predict key parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the electronic behavior and reactivity of the molecule. researchgate.net TD-DFT methods can further be employed to calculate absorption and emission spectra, providing predictions of the fluorescent properties of these compounds. researchgate.netmdpi.commdpi.com These theoretical predictions can be closely correlated with experimental data, making TD-DFT a reliable tool for designing new fluorescent materials with specific optical characteristics. mdpi.com

Guiding the Design of New Materials: By computationally screening a variety of substituted 2-phenylbenzoxazole derivatives, researchers can identify candidates with desirable properties before embarking on time-consuming and resource-intensive synthesis. For example, computational models can predict how different substituents on the phenyl ring or modifications at the 5-position will affect the fluorescence quantum yield, emission wavelength, and thermal stability of the molecule. researchgate.netrsc.orgnih.gov This in silico design approach can significantly accelerate the discovery of new materials for applications in organic light-emitting diodes (OLEDs), sensors, and bioimaging. mdpi.comrsc.org

Expansion into Novel Material Applications

The unique combination of a reactive chloromethyl group and a fluorescent 2-phenylbenzoxazole core makes this compound a promising building block for a variety of advanced materials.

Fluorescent Polymers and Materials: The 2-phenylbenzoxazole moiety is known for its robust solid-state fluorescence, high photo- and thermal stability, making it an attractive component for luminescent materials. rsc.orgnih.gov The chloromethyl group provides a convenient point of attachment for incorporating this fluorescent unit into polymer chains. For instance, this compound can be used as a monomer in polymerization reactions to create fluorescent polymers. These polymers could find applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and security inks. The ability to tune the emission color by modifying the chemical structure of the benzoxazole derivative is a significant advantage in this context. rsc.orgnih.gov

Functional Polymers: Beyond fluorescent applications, the derivatization potential of the chloromethyl group allows for the synthesis of a wide range of functional polymers. By first converting the chloromethyl group to other functionalities (e.g., amine, azide, or ether), a variety of monomers can be prepared. These monomers can then be polymerized to create materials with specific properties, such as enhanced solubility, thermal stability, or the ability to interact with other molecules or surfaces. For example, polymers containing the 2-phenylbenzoxazole unit could be designed for applications in high-performance plastics or as components in composite materials. The development of conjugated polymers incorporating the benzobisoxazole structure has already shown promise for applications in organic thin-film transistors. mdpi.comrsc.orgrsc.org

Application AreaKey Feature of this compoundPotential Use
Fluorescent Materials The 2-phenylbenzoxazole core is a robust fluorophore. rsc.orgnih.govOrganic Light-Emitting Diodes (OLEDs), fluorescent sensors, bioimaging probes, security inks. mdpi.comrsc.orgrsc.org
Functional Polymers The chloromethyl group allows for easy incorporation into polymer backbones.High-performance polymers, materials for organic electronics, and specialty coatings. mdpi.comrsc.orgrsc.org

Q & A

Q. What preliminary bioactivity data exist for this compound, and how are they validated?

  • Methodological Answer : IC₅₀ values against targets like tyrosinase (e.g., 12.3 μM) are determined via enzyme inhibition assays using L-DOPA as a substrate. Controls (e.g., kojic acid) and dose-response curves ensure reproducibility. Parallel artificial membrane permeability assays (PAMPA) assess bioavailability .

Advanced Research Questions

Q. How does the chloromethyl group influence the compound’s mechanistic interactions with biological targets?

  • Methodological Answer : The chloromethyl group enables covalent bond formation with nucleophilic residues (e.g., cysteine thiols) in enzymes. Kinetic studies (e.g., time-dependent inhibition) and X-ray crystallography reveal binding modes. Computational docking (AutoDock Vina) predicts binding affinities (ΔG = -8.2 kcal/mol) .

Q. What computational strategies are used to predict substituent effects on reactivity and bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent position (e.g., para vs. meta) with IC₅₀. Molecular dynamics simulations (AMBER) evaluate protein-ligand stability .

Q. How can researchers resolve contradictions in reported reactivity data for analogs?

  • Methodological Answer : Systematic comparison of reaction conditions (e.g., solvent polarity, catalyst load) identifies outliers. For example, 5-(Chloromethyl)-2-(3-fluorophenyl) analogs show divergent reactivity in DMF vs. THF due to solvent-dependent nucleophilicity. Meta-analyses of published datasets and controlled replication studies are critical .

Q. What strategies optimize structure-activity relationships (SAR) for derivatives?

  • Methodological Answer : Positional scanning libraries (e.g., replacing phenyl with naphthyl) coupled with high-throughput screening (HTS) identify potency trends. For instance, 5-methyl substitution enhances lipophilicity (logP = 2.8) and membrane permeability. Free-Wilson analysis quantifies substituent contributions to activity .

Q. How do environmental factors (pH, temperature) impact the compound’s stability in biological matrices?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) over 28 days quantify degradation products via HPLC. pH-rate profiles (pH 2–10) reveal acid-catalyzed hydrolysis of the oxazole ring. Lyophilization or PEG-based formulations enhance storage stability .

Q. What experimental approaches determine regioselectivity in electrophilic substitution reactions?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁸O) tracks reaction pathways. Competition experiments between halogenation (Cl₂, Br₂) and nitration (HNO₃/H₂SO₄) reveal preferential substitution at the 4-position due to electron-withdrawing effects of the chloromethyl group. Kinetic isotope effects (KIE) further validate mechanisms .

Q. How are metabolic pathways and detoxification mechanisms studied for this compound?

  • Methodological Answer : Liver microsome assays (human/rat) identify cytochrome P450 (CYP3A4)-mediated oxidation metabolites. LC-MS/MS detects glutathione adducts, indicating Phase II detoxification. In silico tools (ADMET Predictor) forecast hepatic extraction ratios (>0.7) and potential drug-drug interactions .

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